Structural Basis for Functional Differentiation: Absence of 4-Fluoro Substituent Defines 4-Defluoro Raltegravir as a Distinct Chemical Entity from Raltegravir
4-Defluoro raltegravir differs from the parent drug raltegravir (CAS 518048-05-0) by a single atomic substitution: the 4-fluorobenzyl moiety in raltegravir is replaced with an unsubstituted benzyl (phenylmethyl) group in the impurity [1]. The 4-fluoro substituent on the benzyl ring of raltegravir is a critical pharmacophore element for integrase strand transfer inhibition. In the original structure-activity relationship (SAR) studies that led to raltegravir's discovery, the 4-fluorobenzyl substitution was optimized from a series of benzyl analogs because it contributed favorably to the chelation geometry with the two catalytic magnesium ions in the integrase active site, thereby enhancing inhibitory potency [2]. The absence of the fluorine atom in 4-defluoro raltegravir therefore defines a fundamentally distinct chemical entity with a different pharmacophore profile .
| Evidence Dimension | Structural feature: benzyl ring substitution pattern |
|---|---|
| Target Compound Data | N-(phenylmethyl) (unsubstituted benzyl) moiety; molecular formula C20H22N6O5; molecular weight 426.43 |
| Comparator Or Baseline | Raltegravir (CAS 518048-05-0): N-(4-fluorobenzyl) moiety; molecular formula C20H21FN6O5; molecular weight 444.42 |
| Quantified Difference | Atomic mass difference: -18.0 Da (replacement of fluorine atom with hydrogen); absence of 4-fluoro substituent alters electron density and binding interactions |
| Conditions | Structural comparison based on molecular formula and X-ray crystallography data of raltegravir-integrase complexes |
Why This Matters
The structural distinction—specifically the absence of the 4-fluoro substituent—directly informs the compound's identity as a discrete impurity reference standard requiring separate procurement, rather than a functional substitute for raltegravir or other fluorinated analogs.
- [1] EDQM Reference Standard Catalogue. Raltegravir impurity E CRS, Catalogue Code Y0001949. European Pharmacopoeia. View Source
- [2] Summa, V. et al. Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 2008, 51(18), 5843-5855. View Source
